molecular formula C32H44O12 B1681605 Scilliroside CAS No. 507-60-8

Scilliroside

Cat. No.: B1681605
CAS No.: 507-60-8
M. Wt: 620.7 g/mol
InChI Key: LSMIOFMZNVEEBR-ICLSSMQGSA-N
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Preparation Methods

Chemical Reactions Analysis

Scilliroside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the steroid nucleus or the sugar moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Scilliroside exerts its effects by inhibiting the sodium-potassium pump, leading to an increase in intracellular sodium and calcium concentrations. This results in stronger cardiac muscle contractions . The compound’s ability to trigger apoptosis in cancer cells is also being explored, though the exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Scilliroside is unique among cardiac glycosides due to its specific structural features and bioactive properties. Similar compounds include:

    Digoxin: Another cardiac glycoside used to treat heart conditions.

    Ouabain: Known for its ability to inhibit the sodium-potassium pump.

    Digitoxin: Similar to digoxin but with a longer half-life.

This compound’s uniqueness lies in its specific structural formulation, which includes a steroid nucleus, an unsaturated lactone ring at the C17 position, and a sugar molecule at the C3 position .

Properties

IUPAC Name

[(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMIOFMZNVEEBR-ICLSSMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042374
Record name Scilliroside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Scilliroside
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Freely soluble in the lower alcohols, in ethylene glycol, dioxane, glacial acetic acid. Slightly soluble in acetone, chloroform, ethyl acetate. Practically insoluble in ether, petroleum ether
Record name Scilliroside
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Long prisms from dilute methanol, Long needles or prisms from methanol

CAS No.

507-60-8
Record name Scilliroside
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Record name Scilliroside
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Record name Scilliroside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-acetoxy-3beta(β-D-glucopyranosyloxy)-8,14-dihydroxybufa-4,20,22-trienolide
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Record name SCILLIROSIDE
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Record name Scilliroside
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

169 °C, Rosettes of long needles from methanol. MP: 199 °C. Soluble in chloroform. The four additional sugar groups are on the sugar. /Tetraacetyl scilliroside/
Record name Scilliroside
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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